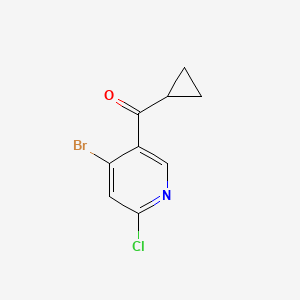

(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone

Description

(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone is a halogenated pyridine derivative featuring a cyclopropane ring attached via a methanone group. Its molecular formula is C₉H₆BrClNO, with a molecular weight of 274.51 g/mol. The compound’s structure includes a pyridine ring substituted with bromine (Br) at the 4-position and chlorine (Cl) at the 6-position, while the cyclopropyl group contributes to its conformational rigidity.

Properties

Molecular Formula |

C9H7BrClNO |

|---|---|

Molecular Weight |

260.51 g/mol |

IUPAC Name |

(4-bromo-6-chloropyridin-3-yl)-cyclopropylmethanone |

InChI |

InChI=1S/C9H7BrClNO/c10-7-3-8(11)12-4-6(7)9(13)5-1-2-5/h3-5H,1-2H2 |

InChI Key |

QNDNZJMRFOZCHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2=CN=C(C=C2Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-6-chloropicolinic Acid

The starting material 4-bromo-6-chloropicolinic acid is a key intermediate. According to PubChem data, this compound (C6H3BrClNO2) is well-characterized and commercially available, serving as a reliable precursor for further transformations.

Functionalization and Activation

Literature and patents describe the conversion of pyridine carboxylic acids into activated forms such as acid chlorides or esters to enable ketone formation. For example, chlorosulfonyl isocyanate reactions and other activation methods are used to prepare intermediates for coupling.

Formation of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone

Acid Chloride Formation and Coupling

A common approach involves converting the 4-bromo-6-chloropicolinic acid into the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under controlled conditions. This acid chloride intermediate is then reacted with cyclopropyl nucleophiles (e.g., cyclopropylmagnesium bromide or cyclopropyl lithium) to form the ketone.

Nucleophilic Substitution and Reduction

An alternative method includes nucleophilic substitution reactions on halogenated pyridine derivatives followed by reduction steps. For instance, sodium hydroxide/methanol systems combined with triethylsilane and boron trifluoride etherate have been employed to achieve selective transformations on brominated pyridine substrates, which can be adapted for cyclopropyl ketone synthesis.

Detailed Example Procedure (From Patents and Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | 4-Bromo-6-chloropicolinic acid | Starting material |

| 2. | Thionyl chloride (SOCl2), reflux | Conversion to acid chloride |

| 3. | Cyclopropylmagnesium bromide or cyclopropyl lithium, low temperature | Nucleophilic acyl substitution to form ketone |

| 4. | Work-up with aqueous acid and purification | Isolation of this compound |

This general method aligns with standard ketone synthesis from acid chlorides and organometallic reagents, ensuring high yields and purity.

Analytical Data and Purity Assessment

While direct spectral data for this compound is limited in the retrieved documents, analogous compounds show characteristic NMR, HRMS, and melting point data consistent with the expected structure. For example, related brominated pyridyl ketones exhibit:

| Analysis | Data (Example from Related Compounds) |

|---|---|

| 1H NMR | Aromatic protons δ 7.0–8.0 ppm; cyclopropyl protons δ 0.5–1.5 ppm |

| 13C NMR | Carbonyl carbon δ ~190–200 ppm; aromatic carbons δ 120–160 ppm |

| HRMS | Molecular ion peak matching calculated mass for C10H7BrClNO (approximate formula) |

| Melting Point | Typically in the range of 100–150 °C depending on crystallinity |

These data guide the verification of the compound’s identity and purity after synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce cyclopropyl alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, onto the pyridine ring.

Scientific Research Applications

(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

Industry: The compound is utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares functional similarities with halogenated cyclopropane-containing analogs. A notable example is 1-(4-Chlorophenyl)cyclopropylmethanone derivatives (), which also incorporate a cyclopropyl-methanone backbone but differ in their aromatic systems and substituents.

| Feature | (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone | 1-(4-Chlorophenyl)cyclopropylmethanone |

|---|---|---|

| Aromatic System | Pyridine ring | Benzene ring |

| Halogen Substituents | Br (4-position), Cl (6-position) | Cl (para-position on benzene) |

| Additional Groups | Cyclopropyl-methanone | Piperazine-linked methanone |

| Molecular Weight | 274.51 g/mol | ~350–400 g/mol (varies by derivative) |

| Reported Bioactivity | Not reported in literature | Anticancer, antituberculosis (e.g., compound 3c) |

Key Observations:

- Halogen Effects : Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability relative to chlorine-only derivatives.

- Functional Group Impact : The piperazine moiety in the analog improves solubility and basicity, whereas the target compound’s cyclopropyl group may prioritize steric effects over solubility .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone, and how do they influence experimental design?

- The compound has a molecular formula C₉H₆BrClNO (molecular weight 262.51 g/mol), a density of 1.341 g/cm³, and boiling/melting points at 327.8°C and 152.05°C, respectively. These properties dictate solubility in organic solvents (e.g., dichloromethane or DMF) and stability under thermal conditions, critical for reaction setup and purification .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- The synthesis typically involves coupling reactions, such as amide bond formation using reagents like HATU in DMF with Hunig’s base. Cyclopropane-containing precursors are often coupled with halogenated pyridine derivatives under anhydrous conditions to minimize side reactions . Multi-step protocols may require chromatography (e.g., silica gel or HPLC) for intermediate purification .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and mass spectrometry (MS) are primary tools for confirming molecular structure. X-ray crystallography (using SHELX programs) is critical for resolving stereochemistry and validating the cyclopropane-pyridine conformation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- High halogen content (Br, Cl) can cause absorption errors in X-ray data. SHELXL’s absorption correction tools and twin refinement (via SHELXD) are used to mitigate these issues. Data resolution <1.0 Å is recommended for accurate electron density mapping .

Q. How do the bromo and chloro substituents influence regioselectivity in cross-coupling reactions?

- The electron-withdrawing effects of Br and Cl direct electrophilic substitutions to the pyridine ring’s meta-position. Computational modeling (DFT) or Hammett parameters can predict reactivity trends, guiding catalyst selection (e.g., Pd-based catalysts for Suzuki-Miyaura couplings) .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Yield optimization requires strict control of reaction parameters (temperature, solvent polarity) and protecting-group strategies. For example, tert-butyloxycarbonyl (Boc) groups may protect amine intermediates during cyclopropane functionalization .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

- The compound serves as a scaffold for modifying bioactivity. Substitutions on the pyridine ring (e.g., replacing Br with methoxy groups) are tested against targets like kinase enzymes. Assays such as surface plasmon resonance (SPR) or fluorescence polarization quantify binding affinities .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Combined use of 2D NMR (COSY, HSQC) and variable-temperature NMR can clarify splitting caused by hindered rotation or tautomerism. Mass fragmentation patterns (HRMS) further validate molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.